4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c1-14-6-5-13-25-19(14)23-18(15-7-3-2-4-8-15)20(25)24-21(26)16-9-11-17(22)12-10-16/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBBLKGTEXKTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as the use of toluene and TBHP, suggests that industrial synthesis could be achieved with appropriate optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom under suitable conditions.
Oxidation and Reduction Reactions: Typical oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including enzyme inhibition and anti-inflammatory activities.
Biological Research: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes, which can lead to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Substituent Variations on the Imidazopyridine Core
The target compound differs from analogs primarily in the substitution pattern on the imidazo[1,2-a]pyridine ring and benzamide moiety. Key comparisons include:
Key Observations :
Biological Activity
4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound that falls under the category of imidazo[1,2-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 406.28 g/mol |
| Molecular Formula | C21H16BrN3O |
| LogP | 4.9714 |
| Polar Surface Area | 32.404 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazo[1,2-a]pyridine scaffold is known for its ability to modulate enzyme activity and receptor interactions, leading to diverse biological effects such as:
- Inhibition of inflammatory pathways : The compound has shown potential in reducing inflammation through modulation of the NF-κB signaling pathway.
- Anticancer properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with specific cellular signaling mechanisms.
Anti-inflammatory Effects
Recent research indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that treatment with this compound led to a dose-dependent reduction in inflammatory cytokines such as IL-6 and TNF-alpha in activated LX-2 cells (a human hepatic stellate cell line) .
Antifibrotic Activity
The compound has also been evaluated for its antifibrotic effects. In a study examining liver fibrosis models, it was found to significantly reduce the expression of fibrosis markers such as COL1A1 and α-SMA in a dose-dependent manner. This suggests that it may play a role in mitigating liver fibrosis by inhibiting the activation of hepatic stellate cells .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Liver Fibrosis Model : In a mouse model, administration of this compound resulted in reduced liver fibrosis markers compared to controls, indicating its potential therapeutic role in liver diseases .
- Inflammation Reduction : A study focusing on LPS-induced inflammation revealed that treatment with the compound led to reduced phosphorylation of IKKβ and subsequent downstream effects on NF-κB activation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Anti-inflammatory, antifibrotic | Significant reduction in fibrosis markers |
| N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide | Enzyme inhibition | Similar scaffold but different activity |
| Other imidazo[1,2-a]pyridines | Varies (antiviral, anticancer) | Diverse activities depending on substitutions |
Q & A
Basic Question: What are the optimal synthetic routes for 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of substituted pyridine derivatives and brominated benzoyl chlorides. Key steps include:
- Amide bond formation : React 8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 100–120°C for 15–30 minutes) to enhance yield and reduce side products .
- Solvent-free conditions : Use grinding or mechanochemical methods to improve atom economy and reduce solvent waste .
- Reagent selection : Coupling agents like EDCI/HOBt can enhance amidation efficiency .
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Characterization requires a combination of techniques:
- ¹H/¹³C-NMR : Assign peaks to confirm the imidazo[1,2-a]pyridine core and benzamide substituents. For example, aromatic protons appear at δ 7.2–8.6 ppm, while amide protons resonate near δ 10.8 ppm .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1672 cm⁻¹, N-H amide at ~3153 cm⁻¹) .
- LC-MS : Confirm molecular weight ([M+H]+ expected at ~508 m/z for brominated derivatives) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELX software for refinement .
Basic Question: How is the biological activity of this compound evaluated in preclinical studies?
Methodological Answer:
Standard assays include:
- Kinase inhibition assays : Measure IC₅₀ values using ATP-competitive ELISA kits for kinases like Btk or EGFR .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
- Anti-inflammatory activity : Evaluate COX-2 inhibition via Western blot or prostaglandin E₂ (PGE₂) ELISA .
- Receptor binding : Perform radioligand displacement assays (e.g., δ-subunit GABA₀ receptors) with [¹¹C]-labeled analogs for PET imaging .
Advanced Question: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions may arise from structural variations or assay conditions. To address this:
- Structural comparison : Analyze substituent effects (e.g., bromine vs. chlorine at position 4) using molecular docking to predict binding affinity changes .
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO concentration) or incubation time .
Advanced Question: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies focus on substituent modifications and bioactivity correlations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
